1-(4-iso-Butylphenyl)-2-butanol
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Overview
Description
1-(4-iso-Butylphenyl)-2-butanol is an organic compound with a molecular formula of C12H18O It is a secondary alcohol derived from butanol and isobutylphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-iso-Butylphenyl)-2-butanol can be synthesized through the hydrogenation of 1-(4-iso-Butylphenyl)ethanone in the presence of a catalyst composition comprising copper and other metals . The reaction typically involves the following steps:
Hydrogenation: 1-(4-iso-Butylphenyl)ethanone is reacted with hydrogen gas in the presence of a copper-based catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-iso-Butylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form hydrocarbons or other alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields hydrocarbons or other alcohols.
Substitution: Forms halides, amines, or other substituted derivatives.
Scientific Research Applications
1-(4-iso-Butylphenyl)-2-butanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(4-iso-Butylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the cyclooxygenase (COX) pathway, reducing the production of prostaglandins, which are mediators of pain and inflammation.
Comparison with Similar Compounds
1-(4-Isobutylphenyl)ethanol: Shares a similar structure but differs in the position of the hydroxyl group.
2-(4-Isobutylphenyl)propanoic acid (Ibuprofen): A well-known non-steroidal anti-inflammatory drug (NSAID) with similar structural features.
Uniqueness: 1-(4-iso-Butylphenyl)-2-butanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its secondary alcohol group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-4-14(15)10-13-7-5-12(6-8-13)9-11(2)3/h5-8,11,14-15H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUWIBSJZYPMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)CC(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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